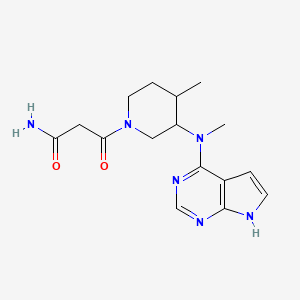
Tofacitinib Impurity 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinib Impurity 25 is a chemical compound related to Tofacitinib, a Janus kinase (JAK) inhibitor used primarily in the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of Tofacitinib formulations, ensuring the efficacy and safety of the pharmaceutical product .
Preparation Methods
The preparation of Tofacitinib Impurity 25 involves several synthetic routes and reaction conditions. One common method includes the acetylation of the N-nitrile on the piperidine ring. This process often involves the use of benzyl-protected 4-methyl-piperidine-3-ketone as an initial raw material, followed by reduction, ammoniation, N-alkylation, hydrogenolysis debenzylation, and finally, N-nitrile acetylation . Industrial production methods focus on efficiency and cost control, often employing intermediate compounds and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Tofacitinib Impurity 25 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Common reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Hydrolysis: Breaking down the compound using water, often in acidic or basic conditions
Major products formed from these reactions include various derivatives of the original compound, which are studied for their stability and potential impurities .
Scientific Research Applications
Tofacitinib Impurity 25 is extensively used in scientific research to:
Chemistry: Study the stability and degradation pathways of Tofacitinib, ensuring the quality of the pharmaceutical product.
Biology: Investigate the biological activity and potential side effects of impurities in Tofacitinib formulations.
Medicine: Ensure the safety and efficacy of Tofacitinib by understanding its impurity profile.
Industry: Develop and validate analytical methods for the detection and quantification of impurities in pharmaceutical formulations
Mechanism of Action
The mechanism of action of Tofacitinib Impurity 25 is closely related to that of Tofacitinib. Tofacitinib inhibits Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are involved in the signaling pathways of various cytokines. This inhibition modulates immune responses and reduces inflammation . The impurity itself may not have a direct therapeutic effect but is crucial for understanding the overall pharmacokinetics and pharmacodynamics of Tofacitinib .
Comparison with Similar Compounds
Tofacitinib Impurity 25 can be compared with other impurities and related compounds, such as:
Tofacitinib Citrate: The active pharmaceutical ingredient with a similar structure but different pharmacological properties.
Other JAK Inhibitors: Compounds like Baricitinib and Ruxolitinib, which also inhibit JAK pathways but have different impurity profiles and stability characteristics
This compound is unique in its specific structural modifications and the role it plays in ensuring the purity and stability of Tofacitinib formulations .
Properties
IUPAC Name |
3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMXSMPTHMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














